molecular formula C15H17NO2 B13334766 Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

Cat. No.: B13334766
M. Wt: 243.30 g/mol
InChI Key: VGZBIAUHVWMWKZ-UHFFFAOYSA-N
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Description

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate (CAS 2103639-70-7) is a chiral, enantiopure compound of significant interest in synthetic organic and medicinal chemistry. It belongs to the 2-azabicyclo[2.2.1]heptane scaffold, a structure recognized as a versatile synthetic building block . This specific ester derivative serves as a key synthetic intermediate for accessing pharmacologically important molecules. The rigid, constrained bicyclic framework, featuring defined stereocenters at the (1S, 3S, 4R) positions, makes it a valuable precursor for the synthesis of complex carbocyclic nucleosides and γ-lactam structures . These derivatives have profound applications in the development of antiviral therapeutics, acting as core structures in blockbuster drugs like Carbovir and Abacavir, as well as other carbocyclic neuraminidase inhibitors . The molecule's synthetic utility is further demonstrated by its use in phosphorylation studies and as a precursor for functionalized γ-amino acid derivatives, highlighting its role in exploring structure-activity relationships and developing new therapeutic agents . With a molecular formula of C15H17NO2 and a molecular weight of 243.30 g/mol, this compound is offered for research purposes to support innovation in drug discovery campaigns . This product is intended for research use only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate

InChI

InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3

InChI Key

VGZBIAUHVWMWKZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2

Origin of Product

United States

Preparation Methods

Synthesis

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate is a complex organic compound featuring a unique bicyclic structure with a nitrogen atom integrated into the framework and a carboxylate ester functional group. A common synthetic route involves reacting benzyl N-hydroxycarbamate with cyclopentadiene in an ethanol solvent system, typically requiring a catalyst to enhance reaction efficiency.

Production of 2-azabicyclo[2.2.1]hept-5-en-3-one

A process for producing 2-azabicyclo[2.2.1]hept-5-en-3-one involves reacting 1,3-cyclopentadiene with methanesulfonyl cyanide in a Diels-Alder reaction to form 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene, which is then hydrolyzed to form 2-azabicyclo[2.2.1]hept-5-en-3-one. Hydrolysis is preferably performed in the presence of an acid, such as a carboxylic acid, with acetic acid being most preferred. The Diels-Alder reaction is preferably performed in a solvent at a temperature of -50° to +100°C, or more preferably at a temperature of -20° to +40°C. Preferred solvents include halogenated aliphatic and aromatic hydrocarbons, aromatic hydrocarbons, and acyclic or cyclic ethers, with dichloromethane being most preferred. The 3-methanesulfonyl-2-azabicyclo[2.2.1]hepta-2,5-diene is preferably hydrolyzed without being previously isolated.

Chemical Reactions Analysis

Ethyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate undergoes various chemical reactions, including oxidation with m-chloroperoxybenzoic acid (MCPBA).

Applications and Research

This compound and its analogs are of interest in medicinal chemistry and materials science because of their potential applications. The presence of the benzyl group enhances its reactivity and interaction with biological systems, making it a candidate for drug discovery. Similar compounds have shown promise in selectively interacting with biological targets, leading to therapeutic effects.

Data Table

Property Value
Product Name This compound
Molecular Formula C15H17NO2
Molecular Weight 243.30 g/mol
IUPAC Name This compound
CAS No. VC17868296
Standard InChI InChI=1S/C15H17NO2/c1-18-15(17)14-12-7-8-13(9-12)16(14)10-11-5-3-2-4-6-11/h2-8,12-14H,9-10H2,1H3
Standard InChIKey VGZBIAUHVWMWKZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1C2CC(N1CC3=CC=CC=C3)C=C2
PubChem Compound ID 85340712

Chemical Reactions Analysis

Reduction Reactions

The ester group in this compound undergoes reduction under various conditions:

Reagent Conditions Product Yield References
LiAlH₄Anhydrous ether, 0°C2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-methanol70–85%
DIBAL-HTHF, –78°CPartially reduced intermediates (e.g., aldehydes)60–75%

Reduction with LiAlH₄ proceeds with retention of stereochemistry at the bicyclic core due to the rigidity of the norbornane-like framework .

Hydrogenation of the Double Bond

The strained endo double bond in the bicyclic system is susceptible to catalytic hydrogenation:

Catalyst Conditions Product Stereochemistry References
H₂/Pd-CEthanol, RT2-Benzyl-2-azabicyclo[2.2.1]heptane-3-carboxylateexo-adduct dominant
H₂/RhCl(PPh₃)₃Toluene, 50°CSaturated derivative with retained ester groupN/A

Hydrogenation typically occurs with syn addition, preserving the stereochemical integrity of the bicyclic system .

Electrophilic Additions

The electron-rich double bond participates in electrophilic additions:

Reagent Conditions Product Regioselectivity References
Br₂ (1 equiv)CCl₄, 0°C5,6-Dibromo derivativeMarkovnikov
Cl₂ (excess)CH₂Cl₂, RTDichlorinated adductAnti-addition

Bromination studies reveal preferential attack at the less hindered endo face of the double bond .

Ring-Opening Metathesis

The bicyclic system undergoes ring-opening metathesis polymerization (ROMP) with Grubbs catalysts:

Catalyst Conditions Product Application References
Grubbs 2nd generationCH₂Cl₂, 40°CPolymeric azabicycloheptene derivativesMaterials science

This reactivity is leveraged to create functionalized polymers with tunable mechanical properties.

Nitrogen Functionalization

The tertiary nitrogen atom undergoes alkylation and acylation:

Reagent Conditions Product Yield References
CH₃I (excess)K₂CO₃, DMF, 60°CN-Methyl-2-benzyl-2-azabicycloheptene derivative80%
AcClEt₃N, CH₂Cl₂, 0°CN-Acetylated analog65%

Alkylation retains the bicyclic framework, while acylation can destabilize the ring system under harsh conditions .

Peptide Coupling Reactions

The ester group participates in peptide bond formation:

Coupling Reagent Conditions Product Application References
TBTU/DIEACH₂Cl₂, RTTripeptide conjugates (e.g., glycyl-leucine derivatives)Drug discovery

These reactions demonstrate utility in synthesizing bioactive conjugates for nicotinic receptor targeting .

Fluorination and Epimerization

DAST-mediated fluorination and oxidation-reduction strategies:

Reagent Conditions Product Notes References
DASTCH₂Cl₂, –40°C7-Fluoro derivativeSN2 mechanism dominant
PDCCH₂Cl₂, RT7-Keto intermediateFacilitates epimerization

Fluorination proceeds with retention of configuration, while ketone intermediates allow stereochemical inversion .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
Methyl 2-benzyl-2-azabicyclo[...] carboxylate C₁₅H₁₇NO₂ 243.30 Benzyl, methyl ester Bicyclic core, unsaturated
2-Benzyl-2-azabicyclo[2.2.1]heptane (20) C₁₂H₁₅N 173.25 Benzyl Saturated core, hydrogenation product
Ethyl 2-((S)-1-phenylethyl)-[...] carboxylate C₁₇H₂₁NO₂ 271.35 Ethyl ester, phenylethyl ROMP monomer, stereoselective synthesis
2-Azabicyclo[2.2.1]hept-5-ene (parent) C₆H₉N 95.14 None Core structure, high volatility

Biological Activity

Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate, with CAS number 2103639-70-7, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, presenting data tables, case studies, and detailed research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC₁₄H₁₅NO₂
Molecular Weight229.274 g/mol
LogP2.521
PSA29.540 Ų

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The azabicyclo structure is known to facilitate interactions with neurotransmitter receptors and enzymes, potentially influencing pathways related to pain modulation and neurological functions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary assays have shown that derivatives of azabicyclo compounds can exhibit antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Studies suggest that similar compounds may provide neuroprotective effects by modulating neurotransmitter systems, particularly in models of neurodegenerative diseases.
  • Analgesic Properties : Some analogs have demonstrated analgesic effects in pain models, indicating a potential for development as pain management agents.

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, various derivatives of azabicyclo compounds were tested for their antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the benzyl group significantly enhanced activity, suggesting that this compound could be a candidate for further development in antimicrobial therapies .

Case Study 2: Neuroprotective Effects

A study investigated the neuroprotective effects of related azabicyclo compounds in a model of oxidative stress-induced neuronal death. The results demonstrated that these compounds could reduce cell death and reactive oxygen species (ROS) production, indicating potential therapeutic applications in neurodegenerative diseases .

Research Findings

Recent research has explored the synthesis and modification of this compound to enhance its biological activity:

  • Synthesis Techniques : Various synthetic routes have been developed to produce this compound efficiently, including asymmetric Pictet–Spengler reactions which yield high enantiomeric purity .
  • Biological Assays : Comprehensive biological assays have been conducted to evaluate the compound's efficacy against cancer cell lines, showing promising results in inhibiting cell proliferation .

Q & A

What synthetic methodologies are effective for preparing Methyl 2-benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate?

Basic Research Question
A common approach involves phosphorylation of precursor bicyclic compounds. For example, the title compound can be synthesized by reacting (3exo)-2-hydroxy-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate with diphenylphosphinic chloride in the presence of triethylamine and catalytic DMAP under argon. Purification via flash chromatography (dichloromethane/diethyl ether) yields the product in ~80% yield . Crystallization is achieved through slow evaporation of dichloromethane/hexane solutions.

How is the stereochemistry and crystal packing of this compound characterized?

Basic Research Question
Single-crystal X-ray diffraction (SC-XRD) at 100 K reveals three chiral centers (C2: R, C5: S, C6: R) and weak intermolecular C–H···π interactions (C12–H12···Cg1, 3.566 Å) along the [010] axis. Geometric parameters include a dihedral angle of 68.52° between phenyl rings, with no significant hydrogen bonding . NMR spectroscopy (e.g., 1^1H and 13^{13}C) confirms regiochemistry and purity, as demonstrated in related bicyclic esters .

What factors influence regioselectivity in electrophilic additions to this bicyclic system?

Advanced Research Question
Regioselectivity depends on steric hindrance, electronic effects, and electrophile type. The 2-azabicyclo[2.2.1]hept-5-ene scaffold exhibits distinct selectivity compared to norbornene due to nitrogen lone-pair interactions and benzyl group steric effects. For example, electrophiles may preferentially attack the less hindered exo face or form stabilized carbocation intermediates. Computational modeling and comparative studies with norbornene derivatives are recommended to resolve conflicting reports .

How does acidic treatment induce skeletal rearrangements in derivatives of this compound?

Advanced Research Question
Under trifluoroacetic acid, 2-aroyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid derivatives undergo stereospecific rearrangement to 4-aroylamino-2-oxabicyclo[3.3.0]oct-7-en-3-ones. The mechanism likely involves protonation of the carbonyl, ring-opening via retro-Diels-Alder, and re-cyclization. This contrasts with thermal conditions, which favor Diels-Alder adduct formation .

What strategies enable enantioselective synthesis of this compound?

Advanced Research Question
Chiral auxiliaries like (1S,3exo)-2-benzyl derivatives are employed. Reduction of cycloadducts with LiAlH4_4 yields enantiomerically pure intermediates. Barbier-Wieland degradation further refines stereochemistry, recovering chiral auxiliaries quantitatively. Asymmetric induction is attributed to steric steering and π-π interactions during cycloaddition .

How are phosphorylation reactions optimized for functionalizing this bicyclic system?

Intermediate Research Question
Phosphorylation with ClPPh2_2 or OPClPh2_2 proceeds via nucleophilic substitution at the hydroxyl group. Reaction monitoring by 31^{31}P NMR and mass spectrometry ensures completion. Endo/exo isomer differentiation requires NOESY correlations due to overlapping signals in 1^1H NMR .

What intermolecular interactions dominate the solid-state structure?

Basic Research Question
SC-XRD identifies weak C–H···π interactions (2.77 Å, 42° angle) between the benzyl phenyl group and adjacent aromatic rings. No classical hydrogen bonds are observed, suggesting van der Waals and π-stacking govern crystal packing .

How is mass spectrometry applied to characterize polymerization products of related monomers?

Intermediate Research Question
Electrospray ionization mass spectrometry (ESI-MS) resolves oligomers from ring-opening metathesis polymerization (ROMP). For example, methyl N-(1-phenylethyl)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylate oligomers are identified via m/z peaks corresponding to repeat units. Fragmentation patterns distinguish chain-termination mechanisms .

What challenges arise in ruthenium-catalyzed [2+2] cycloadditions with unsymmetrical alkynes?

Advanced Research Question
Ru catalysts yield up to 90% cycloadducts, but regioselectivity is modest (e.g., 1.5:1 ratio). Reductive N–O bond cleavage of select adducts generates [3.2.0] bicyclic structures, requiring 2D NMR (COSY, HSQC) for unambiguous assignment due to dynamic exchange phenomena .

How should researchers address contradictions in reported selectivity data?

Advanced Research Question
Discrepancies in regioselectivity (e.g., electrophile-dependent outcomes) are resolved by systematically varying reaction conditions (temperature, solvent, electrophile) and employing computational tools (DFT). Comparative studies with norbornene analogs highlight electronic vs. steric influences .

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